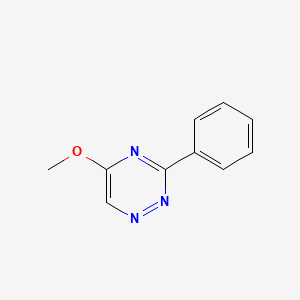
1,2,4-Triazine, 5-methoxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 5-methoxy-3-phenyl- is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,2,4-triazine, 5-methoxy-3-phenyl- typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Suzuki coupling reaction is commonly employed. This method involves the reaction of methoxyphenylboronic acid with cyanuric chloride in the presence of a palladium catalyst supported on magnetic silicon dioxide . The reaction is carried out in an alkaline medium, and the product is purified through recrystallization and drying.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine, 5-methoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
1,2,4-Triazine, 5-methoxy-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
Mecanismo De Acción
The mechanism of action of 1,2,4-triazine, 5-methoxy-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or antibacterial effects . The compound can also interact with DNA, causing disruptions in cellular processes that lead to its antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar applications in medicine and agriculture.
1,3,5-Triazine: Known for its use in herbicides and as a precursor for various chemical syntheses.
5-Methoxy-1,2,3-triazine: Shares similar chemical properties and is used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
1,2,4-Triazine, 5-methoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
54637-91-1 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
LUASTEKDLZEWJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=NC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



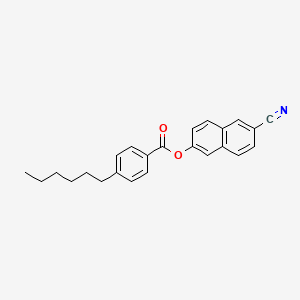
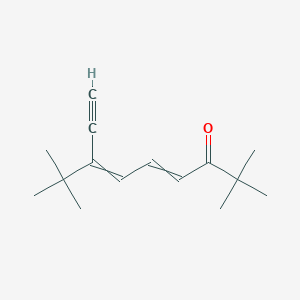
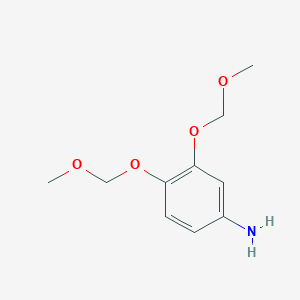

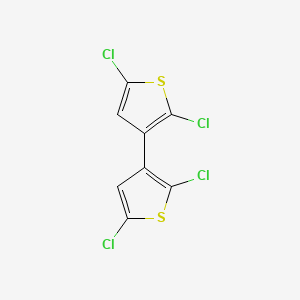



![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)


![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)
